molecular formula C12H19ClN2O2 B3095866 N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride CAS No. 1269181-10-3

N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride

Cat. No. B3095866
CAS RN: 1269181-10-3
M. Wt: 258.74
InChI Key: NBPGZNXLOBWYJW-UHFFFAOYSA-N
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Description

“N-(4-Amino-2-methoxyphenyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1609407-27-3. It has a molecular weight of 230.69 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported via Schiff bases reduction route . The reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4, tin, or iron have been used for the preparation of secondary amines .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C10H14N2O2.ClH/c1-3-10 (13)12-8-5-4-7 (11)6-9 (8)14-2;/h4-6H,3,11H2,1-2H3, (H,12,13);1H . This suggests that the compound has a complex structure involving multiple functional groups.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the current literature.

Scientific Research Applications

Understanding Estrogenic Activity in Environmental Chemicals

Research into chemicals like Methoxychlor, a chlorinated hydrocarbon pesticide, explores how environmental estrogens can impact reproduction and development. Methoxychlor's metabolism into HPTE, its active estrogenic form, underscores the significance of understanding chemical transformations and their biological impacts. This insight is crucial for assessing potential hazards of similar compounds in the environment (Cummings, 1997).

Exploring the Therapeutic Potential of MDMA-Assisted Psychotherapy

While not directly related to "N-(4-Amino-2-methoxyphenyl)-3-methylbutanamide hydrochloride," research into MDMA's therapeutic applications for conditions like PTSD and alcohol use disorder provides a model for investigating the therapeutic potentials of complex molecules. Understanding MDMA's pharmacological mechanisms and safety issues lays the groundwork for developing new treatments (Sessa, Higbed, & Nutt, 2019).

Investigating Antitumorigenic and Antiangiogenic Effects

The study of 2-methoxyestradiol's effects on cancer highlights the importance of understanding how specific molecular modifications, such as methoxylation, can influence a compound's biological activity. This research is vital for discovering new cancer therapies (Zhu & Conney, 1998).

Pharmacological Properties and Clinical Use of Related Compounds

Investigations into the pharmacological properties and clinical applications of metoclopramide, a molecule with structural similarities, demonstrate the process of discovering and optimizing drug candidates for specific therapeutic uses. This research outlines the methodologies for evaluating drug efficacy and safety, which are applicable to a wide range of compounds (Pinder et al., 2012).

properties

IUPAC Name

N-(4-amino-2-methoxyphenyl)-3-methylbutanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2.ClH/c1-8(2)6-12(15)14-10-5-4-9(13)7-11(10)16-3;/h4-5,7-8H,6,13H2,1-3H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPGZNXLOBWYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=C(C=C(C=C1)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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